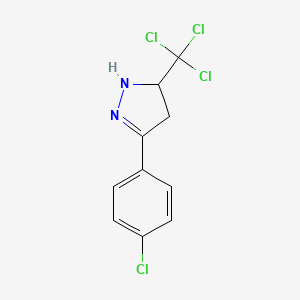
3-(4-chlorophenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPP or Ro-5-4864 and is a ligand for the peripheral benzodiazepine receptor (PBR).
作用機序
CPP binds to the PBR, which is located in the outer mitochondrial membrane. The PBR is involved in various cellular processes, including steroidogenesis, apoptosis, and inflammation. By modulating the activity of the PBR, CPP can affect these processes, leading to changes in cellular function.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects, including changes in neuronal activity, anti-tumor properties, and modulation of the immune response. In neuroscience, CPP has been shown to increase the release of GABA, leading to changes in neuronal activity. In cancer research, CPP has been shown to induce apoptosis in cancer cells, leading to tumor cell death. In immunology, CPP has been shown to modulate the immune response, leading to changes in cytokine production and immune cell activation.
実験室実験の利点と制限
CPP has several advantages for lab experiments, including its high purity and stability. However, CPP is also highly toxic and requires special handling precautions. Additionally, CPP is expensive and may not be readily available in some labs.
将来の方向性
Several future directions for CPP research include its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as its potential as a therapeutic agent for autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of CPP and its potential side effects.
In conclusion, CPP is a promising compound with potential applications in various fields, including neuroscience, cancer research, and immunology. Its unique mechanism of action and biochemical and physiological effects make it a promising candidate for future research. However, further studies are needed to fully understand the potential applications and limitations of CPP.
合成法
CPP can be synthesized by reacting 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and ethanol. The resulting product is then treated with trichloromethyl diazomethane to obtain CPP. This method has been optimized to produce high yields of CPP with high purity.
科学的研究の応用
CPP has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, CPP is used as a ligand for the PBR, which is found in high concentrations in the brain. Studies have shown that CPP can modulate the activity of the PBR, leading to changes in neuronal activity and behavior. In cancer research, CPP has been shown to have anti-tumor properties, making it a potential candidate for cancer therapy. In immunology, CPP has been shown to modulate the immune response, making it a potential candidate for immunotherapy.
特性
IUPAC Name |
3-(4-chlorophenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl4N2/c11-7-3-1-6(2-4-7)8-5-9(16-15-8)10(12,13)14/h1-4,9,16H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIJHSVAAISBQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

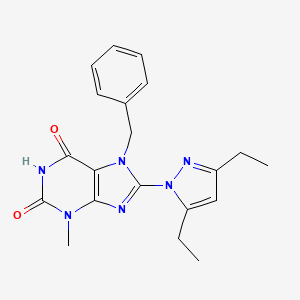


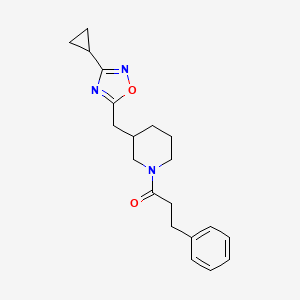
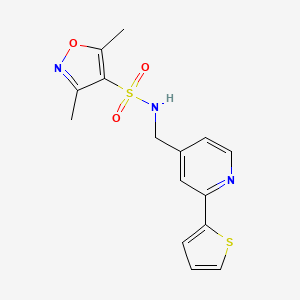
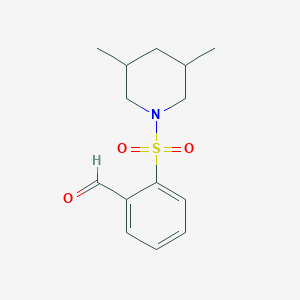
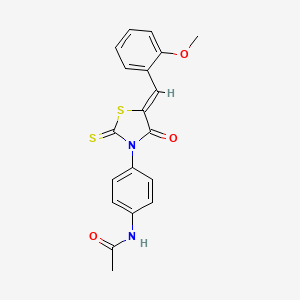
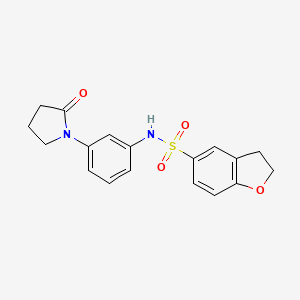
![6-(2,5-Dimethoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2952386.png)
![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(tert-butyl)urea](/img/structure/B2952387.png)
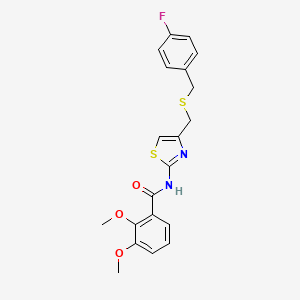

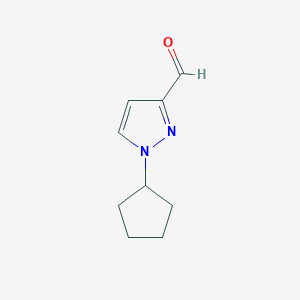
![3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B2952398.png)